molecular formula C13H17NO2 B8475098 Ethyl N-(2-indanyl)glycinate

Ethyl N-(2-indanyl)glycinate

Cat. No. B8475098
M. Wt: 219.28 g/mol
InChI Key: OETYRQRYGOUTAY-UHFFFAOYSA-N
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Patent
US05166154

Procedure details

2-Indanone (25.1 g. 0.19 mol) and glycine ethyl ester hydrochloride (34.5 g, 0.247 mol) were dissolved in absolute ethanol (700 mL) and sodium cyanoborohydride (25.8 g, 0.41 mol) was added in portions to the solution. After addition the mixture was allowed to sit at room temperature overnight. The ethanol was removed under reduced pressure and the residue treated with water and extracted into ethyl acetate. The organic extract was repeatedly washed with saturated aqueous solutions of sodium bicarbonate and sodium chloride before being dried over magnesium sulfate and filtered. After the solvent was concentrated under vacuum an oil remained which was taken up in ether/ethanol (250/50 mL) and cooled by mean of an ice-water bath. Ether which had previously been saturated with anhydrous hydrogen chloride was slowly added to the solution. The precipitated product was filtered and washed with cold ether/ethanol to yield a white solid (21 g) melting at 166°-168° C.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.Cl.[CH2:12]([O:14][C:15](=[O:18])[CH2:16][NH2:17])[CH3:13].C([BH3-])#N.[Na+]>C(O)C>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[NH:17][CH2:16][C:15]([O:14][CH2:12][CH3:13])=[O:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
34.5 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was repeatedly washed with saturated aqueous solutions of sodium bicarbonate and sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After the solvent was concentrated under vacuum an oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled by mean of an ice-water bath
ADDITION
Type
ADDITION
Details
was slowly added to the solution
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with cold ether/ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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